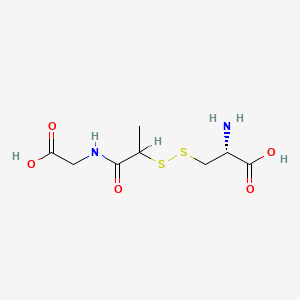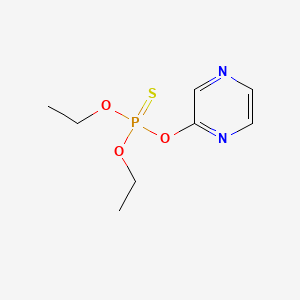
托西兰尼布
概述
描述
托西拉尼布,商品名为帕拉迪亚,是一种受体酪氨酸激酶抑制剂,主要用于兽医学,治疗犬肥大细胞瘤。 它是首个专门针对犬类癌症治疗而开发的药物 . 托西拉尼布通过抑制参与癌细胞生长和扩散的某些蛋白质发挥作用,使其成为兽医肿瘤学中宝贵的工具 .
科学研究应用
托西拉尼布具有广泛的科学研究应用,包括:
化学: 用作模型化合物研究受体酪氨酸激酶抑制剂及其化学性质。
生物学: 研究其对细胞信号通路的影响及其在抑制癌细胞生长中的作用。
作用机制
托西拉尼布通过抑制受体酪氨酸激酶发挥作用,受体酪氨酸激酶是参与调节细胞生长和存活的信号通路的蛋白质。 通过阻断这些蛋白质,托西拉尼布可以诱导癌细胞凋亡(程序性细胞死亡)并抑制血管生成(新血管的形成),从而切断肿瘤的血液供应 . 托西拉尼布的分子靶点包括KIT、血管内皮生长因子受体(VEGFR)和血小板衍生生长因子受体(PDGFR) .
生化分析
Biochemical Properties
Toceranib selectively inhibits multiple receptor tyrosine kinases (RTKs), enzymes that stimulate the growth and proliferation of cells . In many cancers, these enzymes are overactive, leading to uncontrolled growth of cancer cells . Toceranib’s ability to inhibit these specific kinases allows it to slow down or stop the growth of cancer cells .
Cellular Effects
Toceranib has two primary effects on cells: it kills tumor cells and cuts off the blood supply to the tumor . This dual action is particularly effective in cancers where the kinases targeted by Toceranib play a key role . In vitro studies have shown that Toceranib exerts an anti-proliferative effect on endothelial cells .
Molecular Mechanism
Toceranib works by inhibiting the activity of certain proteins involved in the growth and spread of cancer cells . By inhibiting these specific kinases, Toceranib can slow down or stop the growth of cancer cells . Additionally, Toceranib inhibits vascular endothelial growth factor receptors (VEGFRs), which are involved in the formation of new blood vessels . By inhibiting VEGFRs, Toceranib can reduce the blood supply to tumors, further hindering their growth and ability to spread .
Temporal Effects in Laboratory Settings
Toceranib shows a slower and prolonged release behavior, which is affected by hydrodynamic size, surface interaction, and the medium used . This indicates that Toceranib may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Dosages of Toceranib ranging from 2.4 to 2.9 mg/kg, administered orally every 48 hours, have been reported as yielding sufficient target inhibition with substantially decreased toxicity .
Metabolic Pathways
Toceranib undergoes metabolism primarily in the liver. The enzymes of the cytochrome P450 system, particularly CYP3A4, play a significant role in its metabolic process . The metabolic pathways involve demethylation and oxidation .
Transport and Distribution
The majority of Toceranib (92%) is excreted in feces and only a small portion (7%) is excreted in urine . This indicates that Toceranib is transported and distributed within cells and tissues .
准备方法
合成路线及反应条件
托西拉尼布是通过一系列化学反应合成的,涉及其吲哚啉酮结构的形成。合成路线通常包括以下步骤:
- 吲哚核的形成。
- 氟原子的引入。
- 吡咯环的形成。
- 吡咯和吲哚部分的偶联。
反应条件通常涉及使用各种试剂,如氟化试剂、偶联试剂和催化剂,以促进所需产物的形成 .
工业生产方法
托西拉尼布的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以满足制药标准。 最终产品通常以其磷酸盐形式,托西拉尼布磷酸盐,配制,以增强其稳定性和生物利用度 .
化学反应分析
反应类型
托西拉尼布经历了几种类型的化学反应,包括:
氧化: 托西拉尼布可以被氧化形成各种代谢物。
还原: 还原反应可以改变分子上的官能团。
取代: 取代反应可以在吲哚或吡咯环上引入不同的取代基。
常用试剂及条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 条件通常涉及控制温度和pH值,以确保所需的反应路径 .
主要生成产物
这些反应生成的主要产物包括托西拉尼布的各种代谢物和衍生物,它们可能具有不同的药理特性。 这些产物通常被研究以了解药物的代谢和潜在的副作用 .
相似化合物的比较
托西拉尼布与其他受体酪氨酸激酶抑制剂相似,例如舒尼替尼和马西替尼。它具有独特的特性,使其在兽医学中特别有效:
属性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGVKWWVXWSJT-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189076 | |
| Record name | Toceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-94-5 | |
| Record name | Toceranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356068-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toceranib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCERANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














